Boc-2-nitro-D-phenylalanine
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Overview
Description
Boc-2-nitro-D-phenylalanine, also known as (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid, is a compound with the molecular formula C14H18N2O6 . It is an off-white solid and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 310.31 . The InChI code for this compound is 1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 310.31 . The compound should be stored at 0-8°C .Scientific Research Applications
Metabolic Disease Research
In the realm of metabolic diseases, Boc-2-nitro-D-phenylalanine is indirectly related to studies on Tyrosinemia Type 1 (TT1), a rare metabolic disease caused by a defect in tyrosine catabolism. Although the reviewed studies do not directly mention this compound, they involve the pharmacological management of TT1, where similar compounds like NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) play a crucial role. NTBC's introduction has significantly improved TT1 patient outcomes by preventing liver failure, renal problems, and decreasing the risk of hepatocellular carcinoma, showcasing the potential of nitro-substituted compounds in metabolic disease treatment (Van Ginkel et al., 2019).
Sensor and Biosensor Development
The development of sensors and biosensors for detecting amino acids like phenylalanine, tyrosine, and tryptophan has seen significant advancements. Conducting polymers and molecularly imprinted polymers are used as sensitive materials in electrochemical sensors and biosensors, highlighting the intersection of chemistry, biochemistry, and bioengineering. This research underscores the potential of integrating this compound in sensor technology to improve the detection and monitoring of amino acids, contributing to the quality control of medicines and the study of diseases associated with these amino acids (Dinu & Apetrei, 2022).
Photocatalysis and Material Science
In material science, research on (BiO)2CO3-based photocatalysts reviews the application of nitro-substituted compounds in photocatalysis. While the study does not directly address this compound, it provides insight into the modification strategies to enhance photocatalytic performance, relevant for researchers working with similar nitro-substituted phenylalanine derivatives in various fields, including healthcare and supercapacitors. These advancements demonstrate the broader applicability of nitro-substituted compounds in improving photocatalytic activities and material properties (Ni et al., 2016).
Safety and Hazards
When handling Boc-2-nitro-D-phenylalanine, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research , and its specific targets may depend on the context of the study.
Mode of Action
It’s known that this compound can undergo self-assembly, forming structures like nanotubes and microtapes . This self-assembly process might influence its interaction with potential targets.
Result of Action
As a biochemical used in proteomics research , its effects would likely depend on the specific context of the study.
Action Environment
The action, efficacy, and stability of Boc-2-nitro-D-phenylalanine can be influenced by environmental factors. For instance, the self-assembly of this compound into different structures can depend on the solvent used .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHMNGMAJNWNBP-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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